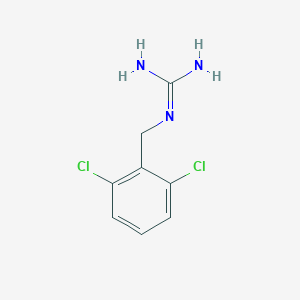

1-(2,6-Dichlorobenzyl)guanidine

Descripción

1-(2,6-Dichlorobenzyl)guanidine (CAS: 14885-07-5) is a guanidine derivative with a 2,6-dichlorobenzyl substituent. Its molecular formula is C₈H₉Cl₂N₃, and it has a molecular weight of 218.086 g/mol . The compound is characterized by its lipophilic dichlorobenzyl group, which enhances solubility in organic solvents while limiting aqueous solubility. This property is attributed to the electron-withdrawing effects of chlorine atoms, which stabilize the benzyl moiety and increase reactivity during synthesis, as observed in esterification reactions using 2,6-dichlorobenzyl bromide .

Propiedades

Número CAS |

14885-07-5 |

|---|---|

Fórmula molecular |

C8H9Cl2N3 |

Peso molecular |

218.08 g/mol |

Nombre IUPAC |

2-[(2,6-dichlorophenyl)methyl]guanidine |

InChI |

InChI=1S/C8H9Cl2N3/c9-6-2-1-3-7(10)5(6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |

Clave InChI |

RGVMWJYLTMLTMW-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)CN=C(N)N)Cl |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)CN=C(N)N)Cl |

Sinónimos |

N-(2,6-DICHLORO-BENZYL)-GUANIDINE |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzylguanidines

1-(2,6-Difluorobenzyl)guanidine (CAS: 46167-97-9)

- Structural Difference : Fluorine replaces chlorine at the benzyl positions.

- Impact : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic effects. While less lipophilic than its dichloro analog, fluorinated derivatives often exhibit improved metabolic stability in pharmacological contexts. However, safety guidelines highlight environmental and aquatic toxicity risks for halogenated compounds .

- Synthetic Utility : Fluorinated benzyl groups are less reactive than chlorinated analogs, requiring harsher conditions for esterification or alkylation .

1-(2,6-Dichlorophenyl)biguanide Hydrochloride (CAS: 43058-83-9)

- Structural Difference : Features a biguanide (two guanidine units linked) core instead of a single guanidine group.

- Impact : The biguanide structure increases hydrogen-bonding capacity, enhancing solubility in polar solvents. This compound is utilized in antidiabetic research (e.g., metformin analogs), contrasting with the lipophilic applications of 1-(2,6-dichlorobenzyl)guanidine .

Functional Group Modifications

Nitrobenzylguanidine Derivatives

- Example : 4-(Nitrobenzyl)guanidine (studied for enzymatic inhibition) .

- Impact : The nitro group introduces strong electron-withdrawing effects, increasing acidity of the guanidine group. This enhances interactions with enzymes or receptors, making nitro derivatives more potent in biological assays compared to chloro analogs.

Sulfonamide and Thioether Guanidines

- Example: 1-Amino-2-[4-chloro-2-(6-chlorobenzo[d][1,3]dioxol-5-ylmethylthio)-5-methylbenzenesulfonyl]guanidine (Compound 14)** .

- Impact : Sulfonamide and thioether groups improve water solubility and enable targeting of sulfhydryl-containing enzymes. These modifications expand pharmacological utility beyond the organic solvent-compatible 1-(2,6-dichlorobenzyl)guanidine.

Complex Heterocyclic Derivatives

1-(2,6-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 252059-20-4)

- Structural Features : Incorporates a pyridine-carbonitrile scaffold alongside the dichlorobenzyl group.

- Its molecular weight (C₁₉H₁₀Cl₄N₂O; 428.11 g/mol) and extended conjugation contrast with the simpler guanidine derivative .

Data Tables

Table 1: Physicochemical Properties of Selected Guanidine Derivatives

Research Findings and Trends

- Lipophilicity: Dichlorobenzyl groups significantly enhance organic solubility, making 1-(2,6-dichlorobenzyl)guanidine ideal for non-polar reaction systems .

- Safety: Halogenated compounds require stringent handling due to environmental and health hazards, as noted in safety guidelines .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.